![molecular formula C14H18N8O B3001077 5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole CAS No. 2309733-42-2](/img/structure/B3001077.png)

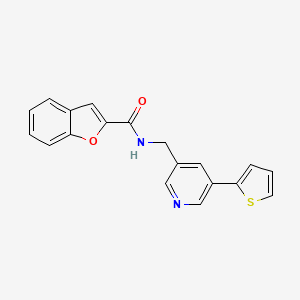

5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

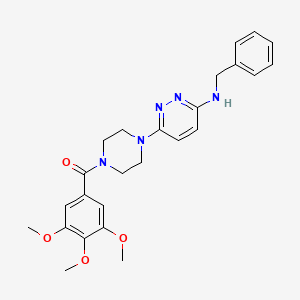

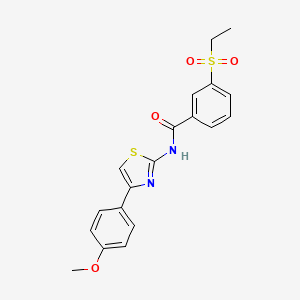

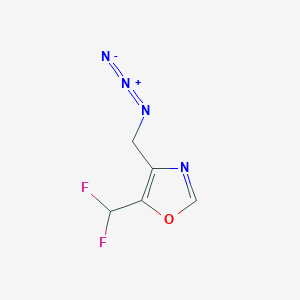

The compound “5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a pyridazine ring and a triazole ring. The structures of similar compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Scientific Research Applications

Fluorescent Probes and Imaging

The structural features of the compound, particularly the [1,2,4]Triazolo[4,3-b]pyridazin-6-yl moiety, indicate potential use as fluorescent probes . These compounds can be designed to exhibit strong fluorescence, which can be utilized in biological imaging to track cellular processes or diagnose diseases.

Pharmaceutical Research

Compounds with the [1,2,4]Triazolo[4,3-b]pyridazin-6-yl scaffold have been found to exhibit various biological activities . They can act as inhibitors for enzymes like JAK1 and JAK2, which are targets for treating conditions such as cardiovascular disorders and type 2 diabetes .

Material Science

The [1,2,4]Triazolo[4,3-b]pyridazin-6-yl group is structurally conducive for creating materials with specific properties, such as energetic materials for industrial applications . These materials can be designed to have high thermal stability and insensitivity to external stimuli, making them suitable for use in extreme conditions.

Synthetic Chemistry

This compound can serve as a building block in synthetic chemistry, providing a versatile framework for the construction of more complex molecules . Its multiple reactive sites allow for various modifications, which can lead to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry.

Antitumor Activities

Derivatives of [1,2,4]Triazolo[4,3-b]pyridazin-6-yl have shown potent antiproliferative activities against various cancer cell lines . This suggests that the compound could be a precursor for the development of new anticancer agents.

Antibacterial Agents

The triazole and pyridazine components are known to contribute to antibacterial properties . Research into novel triazolo[4,3-b]pyridazine derivatives has led to compounds with moderate to good antibacterial activities, which could be further explored with this compound.

Energetic Materials

In the field of energetic materials, the compound’s framework could be utilized to develop new explosives or propellants with improved performance and safety profiles . Its potential for high energy density and stability under various conditions makes it a candidate for advanced research in this area.

Organic Electronics

The electronic properties of the compound, such as its ability to transport charges, could be harnessed in the development of organic electronic devices . These could include organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the compound’s structure could play a role in improving efficiency and durability.

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase , a unique member of the receptor tyrosine kinases (RTKs) expressed in both normal and malignant cells . c-Met is a cell-surface receptor for hepatocyte growth factor (HGF), a pleiotropic cytokine that conveys a unique combination of pro-migratory, anti-apoptotic, and mitogenic signals .

Mode of Action

The compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways mediated by c-Met, leading to changes in cellular processes such as cell growth and migration .

Biochemical Pathways

The c-Met kinase is involved in several biochemical pathways, including those related to cell growth, survival, and migration . By inhibiting c-Met, the compound can disrupt these pathways, potentially leading to reduced tumor growth and spread .

Result of Action

The inhibition of c-Met by the compound can lead to a decrease in the growth and spread of tumor cells . This can result in a reduction in tumor size and potentially improve patient outcomes .

properties

IUPAC Name |

3-methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N8O/c1-11-16-14(23-19-11)9-20-5-2-6-21(8-7-20)13-4-3-12-17-15-10-22(12)18-13/h3-4,10H,2,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZLZUQZNWCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CCCN(CC2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B3001005.png)

![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B3001006.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B3001012.png)

![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B3001014.png)